molecular formula C12H10BrNO B1348563 2-bromo-N-(naphthalen-1-yl)acetamide CAS No. 1136-82-9

2-bromo-N-(naphthalen-1-yl)acetamide

Cat. No.: B1348563
CAS No.: 1136-82-9
M. Wt: 264.12 g/mol
InChI Key: YTXQWCWHEKIEDH-UHFFFAOYSA-N
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Description

2-bromo-N-(naphthalen-1-yl)acetamide is an organic compound with the molecular formula C12H10BrNO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 1-naphthyl group and a bromine atom is attached to the second position of the naphthalene ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(naphthalen-1-yl)acetamide typically involves the bromination of N-(1-naphthyl)acetamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-bromo-N-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the naphthyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Naphthyl)acetamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    1-Naphthaleneacetamide: Similar structure but without the acetamide group, leading to different chemical properties.

    N-(1-Naphthyl)ethylenediamine: Contains an ethylenediamine group, which alters its reactivity and applications.

Uniqueness

2-bromo-N-(naphthalen-1-yl)acetamide is unique due to the presence of both the bromine atom and the naphthyl group, which confer specific reactivity and binding properties. This makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

2-bromo-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXQWCWHEKIEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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